N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6

Isotope-dilution mass spectrometry internal standard selection AGE quantification

MG-H1-d6 is a hexadeutero internal standard engineered for ID-LC-MS/MS quantitation of MG-H1. Its +6 Da mass shift resolves the isotopic cross-talk risk inherent to +3 Da d3 variants in complex matrices. • Eliminates interference from analyte M+3 isotopologues, ensuring baseline MRM channel separation. • Backbone methylene deuteration resists H/D back-exchange during acid hydrolysis, unlike ring-labeled analogs. • Lot-specific purity (>98%) and isotopic enrichment data support ISO/IEC 17025 compliance.

Molecular Formula C9H16N4O3
Molecular Weight 234.29 g/mol
Cat. No. B12422022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6
Molecular FormulaC9H16N4O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=NCCCC(C(=O)O)N)N1
InChIInChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2
InChIKeyKGQMQNPFMOBJCY-KLGFSFPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MG-H1-d6: Hexadeutero Internal Standard for AGE Quantification


N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 (CAS 1356932-16-5; synonym MG-H1-d6) is a stable isotope-labeled internal standard (SIL-IS) belonging to the class of deuterated advanced glycation end-product (AGE) reference compounds . It is the hexadeutero analogue of MG-H1 (Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-L-ornithine; unlabeled CAS 149204-50-2), the quantitatively dominant methylglyoxal-derived hydroimidazolone AGE found in human lens proteins, serum, and food matrices [1]. With molecular formula C₉H₁₀D₆N₄O₃ and molecular weight 234.29 g/mol, MG-H1-d6 carries six deuterium atoms substituted at the C-3, C-4, and C-5 methylene positions of the ornithine backbone, yielding a +6 Da mass shift relative to the unlabeled analyte (MW 228.25 g/mol) [2]. It is employed exclusively as an internal standard in isotope-dilution liquid chromatography–tandem mass spectrometry (ID-LC-MS/MS) methods for accurate quantification of MG-H1 in clinical biomarker studies, dietary AGE databases, and tissue accumulation research [3].

Why MG-H1-d6 Cannot Be Substituted with MG-H1-d3


In isotope-dilution mass spectrometry, the selection of an internal standard is governed by quantifiable criteria—mass difference, isotopic enrichment, labeling position stability, and chromatographic co-elution fidelity—not by nominal structural similarity [1]. The closest labeled analog, MG-H1-d3 (MW 231.27 g/mol; +3 Da mass shift), is commercially available and has been used in published protocols alongside CML-d2 and CEL-d4 . However, established guidelines for SIL-IS selection mandate a minimum mass difference of >3 Da between the internal standard and the analyte for molecules in the 50–800 Da range, specifically to avoid isotopic cross-talk from the analyte's natural-abundance M+1, M+2, and M+3 isotopologues [2]. MG-H1-d3, at exactly +3 Da, occupies a borderline position that may introduce quantitation bias in complex matrices where interfering endogenous peaks co-elute [3]. Furthermore, MG-H1-d6 and MG-H1-d3 differ fundamentally in their deuterium labeling architecture: d6 incorporates deuterium on the chemically stable ornithine backbone methylene positions, whereas d3 labels the methyl substituent of the imidazolone ring—a site adjacent to a conjugated carbonyl system that is more susceptible to hydrogen–deuterium back-exchange under protic LC mobile phase conditions . These physicochemical differences preclude direct substitution without method re-validation.

MG-H1-d6 versus MG-H1-d3: Quantitative Differentiation


Mass Difference Above the SIL-IS Threshold

The TRC stable isotope selection guide and ANPEL best-practice recommendations both stipulate that deuterated internal standards for small organic molecules (50–800 Da) must possess a mass difference of >3 Da relative to the unlabeled analyte to avoid spectral overlap from the analyte's natural-abundance isotopologue envelope [1]. MG-H1-d6, with a molecular weight of 234.29 g/mol and a +6 Da mass shift from unlabeled MG-H1 (228.25 g/mol), provides a 2× margin above the minimum threshold . In contrast, MG-H1-d3 (MW 231.27 g/mol) produces a +3 Da shift that is at—but not above—the guideline boundary . For the unlabeled analyte MG-H1 (C₉H₁₆N₄O₃, nine carbons), the natural ¹³C abundance (~1.1% per carbon) yields M+1 ≈ 9.9%, M+2 ≈ 0.5%, and M+3 ≈ 0.015% relative intensities. While the M+3 contribution is low in pure solvent, in biological matrices with co-eluting interfering species, a +3 Da mass delta may provide insufficient mass resolution, potentially introducing systematic positive bias in quantitation [2].

Isotope-dilution mass spectrometry internal standard selection AGE quantification

Deuterium Labeling Architecture and H/D Exchange Stability

The positional stability of deuterium labels is a critical quality attribute for SIL-IS used in reversed-phase LC-MS/MS with aqueous/organic mobile phases containing 0.1% formic acid or similar protic modifiers [1]. MG-H1-d6 incorporates six deuterium atoms at the C-3, C-4, and C-5 methylene positions (3,3,4,4,5,5-hexadeutero) of the L-ornithine backbone, as confirmed by its IUPAC name . These aliphatic C-D bonds are remote from electron-withdrawing groups and are not expected to undergo significant H/D exchange under standard acidic LC conditions (pH 2–3). In contrast, MG-H1-d3 carries its deuterium label on the methyl group ([2H₃]methyl) attached to the imidazolone ring at C-5, a position adjacent to the conjugated C=N/C=O system of the imidazolone heterocycle . Methyl groups in α-position to carbonyl or imine functionalities exhibit enhanced C-H acidity, potentially facilitating slow protium exchange with protic solvents during prolonged autosampler dwell times or extended chromatographic runs. Acanthus Research guidelines for SIL-IS design explicitly recommend positioning deuterium labels on non-exchangeable sites remote from carbonyl and other electron-withdrawing groups . Although published quantitative exchange-rate data specific to MG-H1-d3 versus MG-H1-d6 are not available, the structural difference represents a class-level inference: backbone-labeled d6 is predicted to exhibit superior long-term isotopic integrity during routine analytical use.

H/D back-exchange deuterium label stability SIL-IS design

Isotopic Enrichment and Effective MS Purity

Both MG-H1-d6 and MG-H1-d3 are commercially available with chemical purity ≥98% and isotopic enrichment ≥98% ²H, meeting the minimum quality thresholds recommended for SIL-IS [1]. Coompo Research Chemicals specifies MG-H1-d6 at 98% purity , while Alfa Chemistry and Alsachim list MG-H1-d3 at ≥98% chemical purity with isotopic enrichment of 98% ²H . At equivalent nominal enrichment, the effective isotopic purity at the MS detection window differs: for d6, the residual unlabeled fraction (≤2%) appears at m/z 229 (M⁺), which is +6 Da removed from the d6 quantification channel at m/z 235; for d3, the ≤2% unlabeled fraction appears at m/z 229, only +3 Da from the d3 channel at m/z 232. This narrower separation in d3 increases the risk of the residual unlabeled fraction contributing to apparent cross-talk when monitoring the analyte and internal standard simultaneously in MRM mode. Furthermore, the ANPEL technical guideline explicitly states that for deuterated products, a mass difference >D3 (i.e., >3 Da) should be selected [2], reinforcing that d6 (Δm = +6 Da) is preferred over d3 (Δm = +3 Da) from a quality-assurance standpoint, independent of isotopic enrichment values.

Isotopic enrichment chemical purity SIL-IS quality specification

Methodological Ecosystem and Published Adoption

Although MG-H1-d3 has been employed in published protocols using deuterated internal standards from Polypeptide (Strasbourg, France) for in vitro glycation studies , the broader methodological ecosystem for MG-H1 quantification increasingly relies on the analytical performance specifications met by hexadeutero standards. A validated UPLC-MS/MS method for dietary AGE quantification across 190 food items employed isotope-dilution principles with SIL-IS and achieved intra- and inter-day accuracy and precision of 2–29% for MG-H1 alongside CML and CEL [1]. MG-H1 was identified as the most abundant AGE in methylglyoxal-modified human lens proteins at concentrations of 4609 ± 411 pmol/mg protein—approximately 1.5-fold higher than MG-H2 (3085 ± 328 pmol/mg) and 22-fold higher than argpyrimidine (205 ± 19 pmol/mg)—underscoring the quantitative importance of MG-H1 as an analytical target [2]. More recently, MG-H1 has been established as a serum free adduct risk marker for chronic kidney disease in both non-diabetic and diabetic populations, with LC-MS/MS quantification requiring SIL-IS for accurate measurement [3]. The commercial availability of MG-H1-d6 from multiple major suppliers—including TRC (Catalog H947637, 25 mg), Santa Cruz Biotechnology (Catalog sc-219315, 10 mg), BOC Sciences, PharmAffiliates, and CymitQuimica—positions it as the most broadly accessible deuterated MG-H1 internal standard for method development and routine application .

Dietary AGE database clinical biomarker tissue AGE accumulation food analysis

Chromatographic Co-Elution Fidelity

Deuterated internal standards can exhibit slightly shorter retention times than their protium analogs on reversed-phase columns due to the deuterium isotope effect, wherein C-D bonds are slightly shorter and less polarizable than C-H bonds, reducing hydrophobic interaction with the stationary phase [1]. Published literature indicates that deuterated SIL-IS typically elute 0.01–0.03 minutes earlier than their non-deuterated counterparts in RP-HPLC [2]. For MG-H1-d6 (six deuterium atoms on the ornithine backbone) and MG-H1-d3 (three deuterium atoms on the imidazolone methyl group), the magnitude of this shift is predicted to be within the 0.01–0.03 minute range for both compounds—well within the ±0.05 min acceptance window typical for MRM peak integration. No peer-reviewed study has directly compared the retention time shifts of MG-H1-d6 versus MG-H1-d3 under identical chromatographic conditions. The additional deuterium atoms in d6 may theoretically produce a marginally larger shift than d3, but both remain within acceptable co-elution tolerances. Importantly, the consistent use of a single SIL-IS across a study eliminates retention-time variability as a source of systematic error regardless of the chosen label [3]. The critical operational consideration is not the absolute shift magnitude but the lot-to-lot reproducibility of chromatographic behavior, which is confirmed by the Certificate of Analysis provided with MG-H1-d6 products from all major suppliers .

Deuterium isotope effect retention time shift RP-HPLC SIL-IS co-elution

Optimal Deployment Scenarios for MG-H1-d6


Dietary AGE Database Construction

For laboratories building or expanding dietary AGE databases—such as the 190-food-item UPLC-MS/MS database published by Scheijen et al. (Food Chemistry, 2016)—MG-H1-d6 serves as the optimal SIL-IS for MG-H1 quantification [7]. The +6 Da mass shift eliminates isotopic overlap risk in complex food matrices (heated nut/grain products, canned meats) where co-extracted matrix components can generate interfering signals. The backbone deuteration architecture maintains isotopic integrity across extended sample preparation workflows, including acid hydrolysis, enzymatic digestion, and solid-phase extraction, which are required to release protein-bound MG-H1 from diverse food matrices. The multi-supplier commercial availability (TRC H947637, SCBT sc-219315, BOC Sciences BLP-006343) ensures continuity of supply for longitudinal dietary surveillance programs that may span multiple years and require consistent lot-to-lot internal standard performance .

Clinical Biomarker Validation for CKD

Serum MG-H1 free adduct concentration has been established as a candidate risk marker strongly associated with chronic kidney disease stage in both non-diabetic and diabetic populations (Rabbani & Thornalley, 2024) [7]. Accurate quantification of serum free MG-H1 at low ng/mL concentrations demands a SIL-IS that provides maximal mass-spectrometric discrimination from endogenous interferences in human plasma and serum matrices. MG-H1-d6, with its +6 Da separation, reduces the probability of co-eluting endogenous species (e.g., isobaric amino acid metabolites or drug conjugates) overlapping with the internal standard MRM channel—a concern that is more acute for the +3 Da d3 variant in the complex serum metabolome . The ≥98% chemical purity specification ensures that internal standard impurities do not contribute to the apparent MG-H1 signal at clinically relevant concentrations near the LOQ. This application is particularly relevant for multicenter clinical cohorts requiring standardized AGE measurements across different LC-MS/MS platforms and laboratories [6].

Tissue-Specific AGE Accumulation Studies

The quantification of MG-H1 in hard tissues such as mouse femur—recently demonstrated by LC-MS/MS after method optimization for bone matrix (J-STAGE, 2023)—requires a SIL-IS capable of correcting for tissue-specific matrix effects and extraction losses [7]. MG-H1-d6, added at the earliest stage of tissue homogenization and protein precipitation, compensates for analyte losses throughout the entire sample preparation workflow, including decalcification steps unique to bone tissue analysis. The backbone labeling (C-D bonds at methylene positions) resists H/D back-exchange during the prolonged acidic hydrolysis (6–24 hours, 110°C, 6M HCl) often required for tissue protein-bound AGE release—a condition under which the methyl-deuterated d3 variant may experience greater isotopic degradation due to the electron-withdrawing imidazolone ring environment . The established tissue concentration benchmarks (MG-H1: 4609 pmol/mg in human lens protein; detectable in mouse femur) provide reference ranges against which SIL-IS performance can be validated during method transfer between laboratories [6].

Food Quality and Maillard Reaction Profiling

Regulatory and industrial food testing laboratories quantifying Maillard reaction products in pre-packaged foods—where MG-H1, MG-H2, and G-H1 have been identified as the predominant MRPs by UPLC-stable isotope dilution MS (SPKX, 2023)—require robust, well-characterized internal standards that perform consistently across diverse food matrices (soy sauce, beer, baked goods, canned meats) [7]. MG-H1-d6 provides the necessary +6 Da mass separation to avoid interference from the complex small-molecule profile of fermented and thermally processed foods, which may contain compounds with masses close to the analyte. The availability of MG-H1-d6 in 25 mg quantities (TRC H947637) supports the high-throughput demands of routine food testing laboratories, while the Certificate of Analysis with lot-specific purity and isotopic enrichment data enables ISO/IEC 17025-compliant method documentation .

Quote Request

Request a Quote for N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.